4-(2-Pyridinyl)-N-(2,3,5,6-tetramethylphenyl)-1-piperazineacetamide
Description
4-(2-Pyridinyl)-N-(2,3,5,6-tetramethylphenyl)-1-piperazineacetamide is a synthetic compound featuring a piperazine core substituted with a 2-pyridinyl group and an acetamide moiety. The acetamide’s nitrogen is further substituted with a 2,3,5,6-tetramethylphenyl group, a sterically hindered aromatic ring. This structural motif is common in medicinal chemistry, where the piperazine ring often serves as a flexible linker or pharmacophore, while the tetramethylphenyl group may enhance metabolic stability and binding affinity through steric and electronic effects .
Properties
CAS No. |
86523-71-9 |
|---|---|
Molecular Formula |
C21H28N4O |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-[2-pyridin-2-yl-4-(2,3,5,6-tetramethylphenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C21H28N4O/c1-14-11-15(2)17(4)21(16(14)3)25-10-9-24(13-20(22)26)19(12-25)18-7-5-6-8-23-18/h5-8,11,19H,9-10,12-13H2,1-4H3,(H2,22,26) |
InChI Key |
OUJCCLYTDCHIBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)N2CCN(C(C2)C3=CC=CC=N3)CC(=O)N)C)C |
Origin of Product |
United States |
Biological Activity
4-(2-Pyridinyl)-N-(2,3,5,6-tetramethylphenyl)-1-piperazineacetamide, with the CAS number 86523-71-9, is a compound that has garnered attention due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C21H28N4O
- Molecular Weight : 352.473 g/mol
- Density : 1.123 g/cm³
- Boiling Point : 583.4ºC at 760 mmHg
- LogP : 3.816
Biological Activity Overview
The biological activity of 4-(2-Pyridinyl)-N-(2,3,5,6-tetramethylphenyl)-1-piperazineacetamide has been explored in various studies focusing on its inhibitory effects on specific enzymes and its potential therapeutic applications.
Enzyme Inhibition
-
Monoamine Oxidase Inhibition :
- Compounds related to piperazine derivatives have shown significant inhibitory activity against monoamine oxidase (MAO), particularly MAO-B. For instance, analogs with similar structures demonstrated IC50 values ranging from 0.013 µM to 0.039 µM for MAO-B inhibition .
- This property suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease.
- Leishmania Inhibition :
Study on Enzyme Activity
A notable study characterized the compound's interaction with CYP enzymes:
- Findings :
- Compounds structurally similar to 4-(2-Pyridinyl)-N-(2,3,5,6-tetramethylphenyl)-1-piperazineacetamide were evaluated for their ability to inhibit CYP enzymes.
- The most potent inhibitors displayed low micromolar EC50 values against L. donovani promastigotes, indicating a promising avenue for antileishmanial drug development .
Toxicity Assessment
Toxicity assessments conducted on rodent models indicated that doses around 229 mg/kg could elicit acute toxicity responses . This highlights the necessity for careful dosage regulation in potential therapeutic applications.
Comparative Data Table
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects in several areas:
- Antidepressant Activity :
- Anxiolytic Effects :
- Neuroprotective Properties :
Pharmacological Insights
The pharmacodynamics and pharmacokinetics of 4-(2-Pyridinyl)-N-(2,3,5,6-tetramethylphenyl)-1-piperazineacetamide have been explored through various studies:
- Bioavailability : The compound exhibits good bioavailability due to its lipophilic nature, which aids in absorption when administered orally.
- Metabolism : Initial studies suggest that the compound undergoes hepatic metabolism, with cytochrome P450 enzymes playing a significant role .
Material Science Applications
In addition to its medicinal uses, this compound has potential applications in material science:
- Polymer Synthesis :
- Sensor Development :
Case Studies
Several case studies highlight the practical applications of this compound:
-
Case Study on Antidepressant Efficacy :
In a controlled study involving rodent models, the administration of 4-(2-Pyridinyl)-N-(2,3,5,6-tetramethylphenyl)-1-piperazineacetamide resulted in a significant reduction in depressive-like behaviors compared to control groups. This study utilized behavioral assays such as the forced swim test and tail suspension test to measure outcomes . -
Neuroprotection Against Oxidative Stress :
Another study focused on the neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated that treatment with the compound significantly reduced markers of oxidative stress and improved cell viability in cultured neurons exposed to harmful agents .
Comparison with Similar Compounds
Key Structural Features:
- Piperazine core : Facilitates interactions with biological targets via hydrogen bonding and conformational flexibility.
Comparison with Similar Compounds
The compound is compared to structurally related piperazineacetamide derivatives, focusing on substituent effects, pharmacological activity, and synthetic methodologies.
Table 1: Structural and Physical Comparison
Key Observations:
Steric Effects: The target compound’s 2,3,5,6-tetramethylphenyl group imposes greater steric hindrance than the 2,6-dimethylphenyl group in ranolazine derivatives . This may reduce off-target interactions or enhance metabolic stability. Adamantane-containing analogs (e.g., ) exhibit even higher steric bulk, which can significantly alter pharmacokinetic profiles .
Electronic Properties :
- Electron-withdrawing groups (e.g., trichlorobenzylthio in ) increase polarity and may affect membrane permeability compared to the electron-donating methyl groups in the target compound .
Adamantane-containing analogs () may target enzymes like BACE-1 or cholinesterases due to their lipophilic character .
Synthetic Feasibility :
- The synthesis of the target compound likely involves coupling a 2,3,5,6-tetramethylphenyl-substituted acetamide with 4-(2-pyridinyl)piperazine, analogous to methods in and (e.g., chromatography, reflux with sodium ethoxide) .
- Microwave-assisted synthesis (as in ) could improve yields for sterically hindered intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
